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molecular formula C23H36O4 B1396644 16-(Benzyloxy)-16-oxohexadecanoic acid CAS No. 146004-98-0

16-(Benzyloxy)-16-oxohexadecanoic acid

Cat. No. B1396644
M. Wt: 376.5 g/mol
InChI Key: RKIWVFNLOSNCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897326B2

Procedure details

A method of synthesis for a compound obtained by converting one terminal of 1,14-tetradecane dicarboxylic acid into a benzyl ester is described. The compound can be synthesized by using Japanese Patent Application Public Disclosure (Kokai) Hei 04-18245 or “Organic Synthesis II” pages 276-277 as references. That is, 5 g (17.5 millimoles) of 1,14-tetradecane dicarboxylic acid, 8.37 g of benzyl alcohol, 50 ml of toluene and para-toluene sulfonic acid were placed in a flask and were allowed to reflux while using a Dean Stark dehydration device to remove water. After eight hours of refluxing, about one milliliter of water had been removed. The reaction solution was dissolved in hexane and washed using a saturated sodium bicarbonate solution first and water second. The organic phase was dried using sodium sulfate, and the solvent was removed using reduced pressure distillation. The product was recrystallized using hexane, and 8.1 g of 1,14-tetradecane dicarboxylic acid dibenzyl ester was obtained. Next, 4.8 g (16.7 millimoles) of 1,14-tetradecane dicarboxylic acid, 1.8 g of benzyl alcohol, 50 ml of toluene and sulfuric acid were freshly added to 5.97 g (12.8 millimoles) of this 1,14-tetradecane dicarboxylic acid dibenzyl ester, and the mixture was heated and allowed to reflux for five hours. The reaction mixture was subsequently dissolved in 300 ml of isopropanol/chloroform (1/5 volumetric ratio), and the solution was washed with water and dried using sodium sulfate. The solution was concentrated under reduced pressure and recrystallized using a mixed solvent of ether/hexane (1/4 volumetric ratio) to obtain 3.77 g (10.1 millimoles) of 1,14-tetradecane dicarboxylic acid monobenzyl ester.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,14-tetradecane dicarboxylic acid dibenzyl ester
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
isopropanol chloroform
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(O)=O)CCCCCCCCCCCCCC(O)=O.C(O)C1C=CC=CC=1.S(=O)(=O)(O)O.[CH2:34]([O:41][C:42]([CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][C:58]([O:60]CC1C=CC=CC=1)=[O:59])=[O:43])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>C(O)(C)C.C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH2:34]([O:41][C:42]([CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][C:58]([OH:60])=[O:59])=[O:43])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCC(=O)O)C(=O)O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
1,14-tetradecane dicarboxylic acid dibenzyl ester
Quantity
5.97 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
isopropanol chloroform
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O.C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
WASH
Type
WASH
Details
the solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.1 mmol
AMOUNT: MASS 3.77 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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